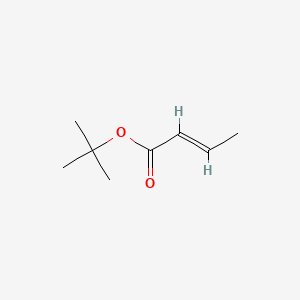

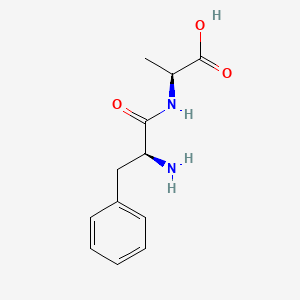

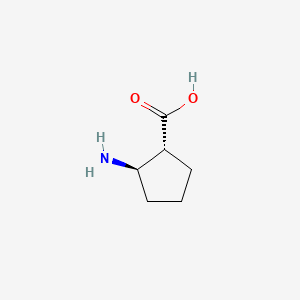

![molecular formula C12H9NO3S B1336961 2-[(Thien-3-ylcarbonyl)amino]benzoic acid CAS No. 878465-86-2](/img/structure/B1336961.png)

2-[(Thien-3-ylcarbonyl)amino]benzoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of benzoic acid derivatives often involves multi-step reactions, as seen in the synthesis of 2-(5-phenylthiazol-4-yl)benzoic acid and its amino derivatives, which were prepared for testing as potential plant growth regulators . Similarly, 4-(3-Benzoylthioureido)benzoic acid was synthesized from the reaction of 4-aminobenzoic acid with benzoyl isothiocyanate . These methods suggest that the synthesis of "2-[(Thien-3-ylcarbonyl)amino]benzoic acid" could also involve a multi-step process, potentially starting with thieno compounds and aminobenzoic acid as precursors.

Molecular Structure Analysis

The molecular structure of benzoic acid derivatives is often characterized by spectroscopic methods such as IR, NMR, and X-ray diffraction . For instance, the crystal structure of 2-amino-5-chloropyridine–benzoic acid was determined, showing specific hydrogen-bonded motifs and chains parallel to a certain direction . These techniques could be applied to "2-[(Thien-3-ylcarbonyl)amino]benzoic acid" to elucidate its molecular structure and supramolecular arrangements.

Chemical Reactions Analysis

Benzoic acid derivatives can participate in various chemical reactions. For example, a novel one-pot, three-component reaction was described for the preparation of 2-{[2-(alkylimino)-1-benzofuran-3-yliden]amino}benzoic acids . This indicates that "2-[(Thien-3-ylcarbonyl)amino]benzoic acid" may also be amenable to multi-component reactions, potentially leading to a diverse array of products.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzoic acid derivatives, such as melting points, solubility, and biological activity, are often determined using techniques like DSC and biological assays . For instance, a series of 2-[(3-cyano-1-oxo-4-(3,4,5-trimethoxyphenyl)-1,2,3,4-tetrahydronaphthalen-2-yl) thio] benzoic acid derivatives were synthesized and screened for biological activity . These methods could be used to assess the properties of "2-[(Thien-3-ylcarbonyl)amino]benzoic acid" and its potential applications in pharmaceuticals or other industries.

Scientific Research Applications

Methods of Application or Experimental Procedures: The methodology was compatible with amino acids displaying both polar and hydrophobic sidechains and was tolerant towards widely used amino acid-protecting groups . The compatibility of the reaction with continuous-flow conditions demonstrates the scalability of the process .

Results or Outcomes Obtained: The process resulted in the successful decarboxylation of amino acids, yielding N-alkyl amino derivatives . This method was found to be compatible with a variety of amino acids and protecting groups, demonstrating its versatility and potential for scale-up .

properties

IUPAC Name |

2-(thiophene-3-carbonylamino)benzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9NO3S/c14-11(8-5-6-17-7-8)13-10-4-2-1-3-9(10)12(15)16/h1-7H,(H,13,14)(H,15,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVNPVDJFOUFLKM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)O)NC(=O)C2=CSC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9NO3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[(Thien-3-ylcarbonyl)amino]benzoic acid | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-Chloro-7,8-dimethoxy-5H-pyrimido[5,4-b]indole](/img/structure/B1336878.png)